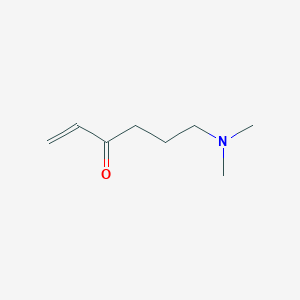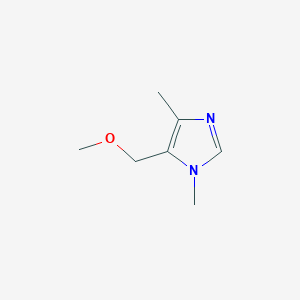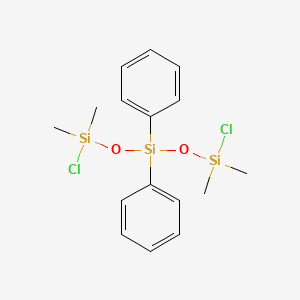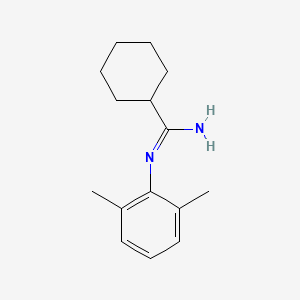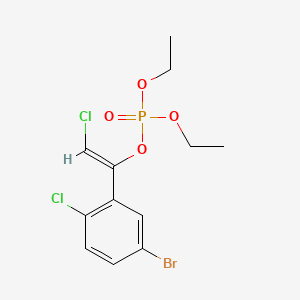
Uridine, 2'-deoxy-4'-C-5H-tetrazol-5-yl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- is a synthetic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their stability and resistance to metabolic degradation, making them valuable in medicinal chemistry .
Méthodes De Préparation
The synthesis of Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- can be approached through various methods. One common method involves the use of click chemistry, which is known for its efficiency and eco-friendliness. This method typically uses water as a solvent and moderate reaction conditions to achieve high yields . Industrial production methods may involve the use of metal catalysts and specific reaction conditions to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal hydroxides, acidic chlorides, and strong oxidizers . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with metal hydroxides can produce stable tetrazole anions .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in organic and bioorganic synthesis . In biology and medicine, tetrazole derivatives are explored for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties . Additionally, tetrazoles are used in the development of pharmaceuticals due to their ability to mimic carboxylic acids and enhance the solubility of drugs .
Mécanisme D'action
The mechanism of action of Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to participate in receptor-ligand interactions and stabilize negative charges through electron delocalization . This property enhances the compound’s ability to penetrate cell membranes and exert its biological effects .
Comparaison Avec Des Composés Similaires
Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- can be compared with other tetrazole derivatives, such as 5-phenyltetrazole and 2,5-di(2H-tetrazol-5-yl)terephthalic acid . These compounds share similar structural features but differ in their specific applications and properties. For instance, 5-phenyltetrazole is known for its high acidity due to resonance stabilization, while 2,5-di(2H-tetrazol-5-yl)terephthalic acid is used in the formation of metal-organic frameworks .
Propriétés
Numéro CAS |
64294-98-0 |
|---|---|
Formule moléculaire |
C10H12N6O5 |
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
1-[4-hydroxy-5-(hydroxymethyl)-5-(5H-tetrazol-5-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N6O5/c17-4-10(8-12-14-15-13-8)5(18)3-7(21-10)16-2-1-6(19)11-9(16)20/h1-2,5,7-8,17-18H,3-4H2,(H,11,19,20) |
Clé InChI |
JEDKXPYDLNXUPQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)(CO)C3N=NN=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


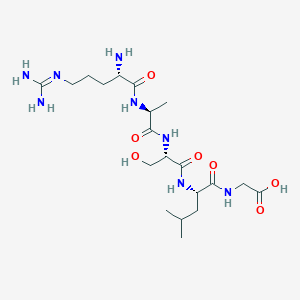
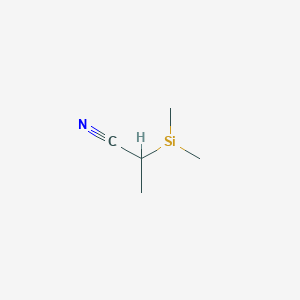
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)
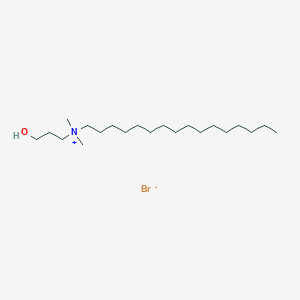
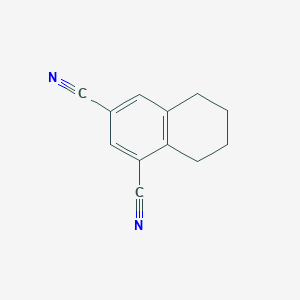
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
